Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate
Overview
Description
“tert-Butyl 2-(3-bromophenyl)acetate” is a colorless to light-yellow liquid . It has the molecular formula C12H15BrO2 .
Molecular Structure Analysis
The linear formula of “tert-Butyl 2-(3-bromophenyl)acetate” is C12H15BrO2 . The InChI code is 1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 .Physical And Chemical Properties Analysis
“tert-Butyl 2-(3-bromophenyl)acetate” is a liquid at room temperature . Its molecular weight is 271.15 . The compound has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 0.00757 mg/ml .Scientific Research Applications
Synthesis of Spirocyclic Indoline Lactone
Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate and subsequent reactions afford spirocyclic lactone as a diastereomer, showcasing the compound's role in advanced organic synthesis and the creation of complex molecules (Hodges, Wang, & Riley, 2004).
Photocatalytic Degradation Study
Investigating the transformation of related compounds under simulated solar irradiation using titanium dioxide as a photocatalyst. This research highlights the compound's potential in environmental remediation processes (Sakkas et al., 2007).
Palladium-catalyzed Tandem Reactions
The reaction with tert-butyldimethyl(3-(2-bromophenyl)allyloxy)silane leads to direct formation of 1-vinyl-3-tert-butyl-1H-isochromene, illustrating the compound's utility in facilitating complex molecular constructions through catalyzed processes (Mutter et al., 2001).
Medicinal Chemistry and Drug Development
Synthesis of Intermediate for Benazepril Hydrochloride
Describes the synthesis of an intermediate using tert-butyl bromoacetate, showing its significance in the production of pharmaceutical compounds (Kafssi Hassan et al., 2007).
Enantioselective Synthesis in Medicinal Chemistry
Describes enantioselective synthesis routes involving the compound, underscoring its role in creating stereochemically complex drug molecules (Arvanitis et al., 1998).
Environmental Chemistry and Toxicology
Degradation Pathways in Water Treatment
Studies the degradation of methyl tert-butyl ether (MTBE) in water treatment processes, highlighting the compound's byproducts and their environmental impact (Stefan, Mack, & Bolton, 2000).
Antimicrobial Activity
Antimicrobial and Bactericidal Activities
Examines the antimicrobial properties of related esters, pointing towards the compound's potential in developing new antimicrobial agents (Miyazawa & Hashimoto, 2002).
Advanced Materials and Catalysis
Iridium-catalyzed Alkylation of Acetates
Demonstrates the use of acetates in alkylation reactions with primary alcohols and diols, showcasing the compound's role in creating complex esters for various applications (Iuchi, Obora, & Ishii, 2010).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-[[2-(3-bromophenyl)-2-hydroxyethyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)9-16-8-12(17)10-5-4-6-11(15)7-10/h4-7,12,16-17H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJIZVRMDVYPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(C1=CC(=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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